molecular formula C19H17BrNO2P B8445989 2,6-Dimethoxy-3-bromo-4-(diphenylphosphino)pyridine

2,6-Dimethoxy-3-bromo-4-(diphenylphosphino)pyridine

Cat. No. B8445989
M. Wt: 402.2 g/mol
InChI Key: NYNONSMONJOUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05886182

Procedure details

To a magnetically stirred solution of 4.0 mL of approximatly 2.0M LDA solution (in hexane) (7.98 mmol) was added a solution of 2,6-dimethoxyl-3-bromopyridine (3.14 g, 6.14 mmol) in 10 mL of THF at -78° C. over a period 20 minutes while the internal temperature was kept below -78° C. To the resulting red-brown suspension was added a solution of chlorodiphenylphosphine (1.20 mL, 6.75 mmol) in the 10 mL of THF at -78° C. The reaction mixture was allowed to warm to ambient temperature overnight and was poured into 20 mL water. The organic product was extracted with dichloromethane (3×20 mL). The combined extract was dried with anhydrous magnesium sulfate and was concentrated in vaccuo to give a crude product which was recrystallized in methanol to give 2.34 g of pure product (95% theoretical yield).
Name
Quantity
7.98 mmol
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[O:9]([C:11]1[C:16]([Br:17])=[CH:15][CH:14]=[C:13]([O:18][CH3:19])[N:12]=1)[CH3:10].Cl[P:21]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.O>C1COCC1>[CH3:10][O:9][C:11]1[C:16]([Br:17])=[C:15]([P:21]([C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=2)[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:14]=[C:13]([O:18][CH3:19])[N:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7.98 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
3.14 g
Type
reactant
Smiles
O(C)C1=NC(=CC=C1Br)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
ClP(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below -78° C
EXTRACTION
Type
EXTRACTION
Details
The organic product was extracted with dichloromethane (3×20 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vaccuo
CUSTOM
Type
CUSTOM
Details
to give a crude product which
CUSTOM
Type
CUSTOM
Details
was recrystallized in methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=CC(=C1Br)P(C1=CC=CC=C1)C1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.